

Application Note: Quantification of (+)-Yangambin Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: (+)-Yangambin

Cat. No.: B1684255

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Introduction

(+)-Yangambin, a furofuran lignan primarily isolated from plants of the Lauraceae family, such as *Ocotea duckei*, has garnered significant interest for its diverse pharmacological activities.^[1] ^[2] These properties, including anti-inflammatory, analgesic, and potential antitumor effects, underscore the importance of accurate and reliable quantification methods for quality control, pharmacokinetic studies, and drug development.^[2] This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of **(+)-Yangambin** in plant extracts.

Chemical Structure

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The concentration of **(+)-Yangambin** is determined by comparing the peak area of the analyte in the sample to a standard calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated HPLC method for (+)-Yangambin.[\[3\]](#)

Parameter	Value
Linearity Range	3.3 – 16.5 µg/mL
Correlation Coefficient (r^2)	0.9952
Limit of Detection (LOD)	1.19 µg/mL
Limit of Quantification (LOQ)	3.97 µg/mL
Accuracy (Recovery)	Not explicitly stated in the provided abstract, but the method was validated for accuracy.
Precision	Not explicitly stated in the provided abstract, but the method was validated for precision.

Experimental Protocol

This protocol is based on the validated method developed by Peixoto et al. (2024).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Instrumentation and Chromatographic Conditions

- HPLC System: A Shimadzu Prominence HPLC-DAD system equipped with an autosampler, pump, degassing unit, column oven, and a diode array detector is recommended.[\[3\]](#)
- Column: C18 column (e.g., C18 NST 18, 120A, 250 mm x 3.9 mm, 5 µm particle size).[\[3\]](#)
- Mobile Phase: Acetonitrile and water (45:55, v/v).[\[3\]](#)
- Flow Rate: 0.8 mL/min.[\[3\]](#)
- Column Temperature: 40°C.[\[3\]](#)
- Detection Wavelength: 205 nm.[\[3\]](#)

- Injection Volume: Typically 20 μ L.

Preparation of Standard Solutions

- Stock Standard Solution: Accurately weigh a known amount of **(+)-Yangambin** reference standard and dissolve it in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) to obtain a stock solution of a specific concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.95, 1.34, 1.86, 2.49, and 3.18 μ g/mL).[\[3\]](#)
- Filter all standard solutions through a 0.22 μ m syringe filter before injection.[\[3\]](#)

Sample Preparation (from Crude Ethanolic Extract - CEE)

This protocol is adapted from a method for extracting yangambin from *Ocotea duckei*.[\[6\]](#)

- Initial Extraction: Weigh 10 mg of the crude ethanolic extract (CEE) and dissolve it in 10 mL of ethanol:water (50:50, v/v) in a volumetric flask to obtain a concentration of 1 mg/mL.[\[6\]](#)
- Liquid-Liquid Extraction:
 - Take a specific volume of the CEE solution (e.g., 0.1, 0.2, 0.4, 0.6, or 0.8 mL) and place it in a centrifuge tube.[\[6\]](#)
 - Add water to each tube to make up a total aqueous volume of 1 mL.[\[6\]](#)
 - Add 3 mL of dichloromethane to each tube.[\[6\]](#)
 - Vortex for 2 minutes and then centrifuge at 3000 RPM for 10 minutes.[\[6\]](#)
 - Collect the dichloromethane phase (bottom layer).
 - Repeat the extraction with dichloromethane two more times, pooling the organic phases.[\[6\]](#)

- Drying and Reconstitution:
 - Evaporate the pooled dichloromethane phase to dryness at 60°C.[6]
 - Resuspend the dried residue in 2 mL of acetonitrile:water (50:50, v/v).[6]
- Final Filtration: Filter the final solution through a 0.22 µm nylon syringe filter before injecting it into the HPLC system.[3]

Analysis

- Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for **(+)-Yangambin**.
- Quantification: Determine the concentration of **(+)-Yangambin** in the sample by interpolating its peak area on the calibration curve.

Method Validation

For regulatory purposes, the analytical method should be validated according to ICH guidelines. The validation parameters include selectivity, linearity, precision, accuracy, robustness, and the limits of detection and quantification.[3][4][5]

Experimental Workflow Diagram

Logical Relationship of Method Validation

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